molecular formula C20H13FN2O2 B2432712 [1-(4-fluorophenyl)-1H-pyrazol-4-yl](1-hydroxy-2-naphthyl)methanone CAS No. 956961-82-3

[1-(4-fluorophenyl)-1H-pyrazol-4-yl](1-hydroxy-2-naphthyl)methanone

Cat. No.: B2432712
CAS No.: 956961-82-3
M. Wt: 332.334
InChI Key: VZKIPPMFEHDGPW-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-1H-pyrazol-4-ylmethanone: is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrazole ring substituted with a fluorophenyl group and a naphthyl methanone moiety, which contributes to its distinctive chemical properties.

Properties

IUPAC Name

[1-(4-fluorophenyl)pyrazol-4-yl]-(1-hydroxynaphthalen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13FN2O2/c21-15-6-8-16(9-7-15)23-12-14(11-22-23)19(24)18-10-5-13-3-1-2-4-17(13)20(18)25/h1-12,25H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZKIPPMFEHDGPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2O)C(=O)C3=CN(N=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-1H-pyrazol-4-ylmethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones to form the pyrazole ring.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via electrophilic aromatic substitution or through the use of fluorinated precursors.

    Attachment of the Naphthyl Methanone Moiety: The final step involves the coupling of the pyrazole derivative with a naphthyl methanone precursor under conditions such as Friedel-Crafts acylation or other suitable coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Acylation and Electrophilic Substitution

The ketone group and aromatic systems facilitate electrophilic reactions:

Table 1: Electrophilic Reactions

Reaction TypeReagents/ConditionsProduct/OutcomeSource
Acylation of NaphtholAcetyl chloride, AlCl₃1-Acetoxy-2-naphthoyl derivative
Pyrazole N-AlkylationAlkyl halides, K₂CO₃, DMFN-substituted pyrazole derivatives

Nucleophilic Reactions

The ketone and hydroxyl groups are key nucleophilic targets:

  • Ketone Reduction : The methanone group can be reduced to a secondary alcohol using NaBH₄ or LiAlH₄, yielding 1-(4-fluorophenyl)-1H-pyrazol-4-ylmethanol.

  • Hydroxyl Group Functionalization : The phenolic –OH can form esters (e.g., with acetic anhydride) or ethers (e.g., Mitsunobu reaction with alcohols) .

Table 2: Nucleophilic Reactions

ReactionReagents/ConditionsProductSource
Ketone ReductionNaBH₄, MeOHSecondary alcohol
EsterificationAc₂O, H₂SO₄1-Acetoxy-2-naphthoyl derivative

Cyclization and Condensation

The compound’s structure enables intramolecular interactions:

  • Quinone Methide Formation : Under acidic conditions, the naphthol group can dehydrate to form an o-quinone methide intermediate, which may undergo [4+2] cycloadditions or Michael additions .

  • Schiff Base Formation : The ketone could condense with amines to form hydrazones or imines, though steric hindrance may limit this .

Table 3: Cyclization Pathways

ReactionConditionsOutcomeSource
Quinone Methide CycloadditionHCl, heatDihydronaphthofuran derivatives

Synthetic Optimization

Key methodologies from analogous compounds include:

  • Microwave-Assisted Synthesis : Reduces reaction times for pyrazole formation (e.g., 30 minutes vs. 12 hours).

  • Catalytic Approaches : Lewis acids like FeCl₃ improve acylation yields .

Scientific Research Applications

Biological Activities

Antioxidant Properties
Research indicates that derivatives of pyrazole, including 1-(4-fluorophenyl)-1H-pyrazol-4-ylmethanone, exhibit significant antioxidant properties. Studies employing molecular docking simulations have demonstrated that these compounds can effectively scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage and related diseases .

Anti-inflammatory Effects
Molecular docking studies have also highlighted the anti-inflammatory potential of this compound. It has been shown to inhibit pro-inflammatory cytokines and enzymes, making it a candidate for treating inflammatory disorders . The structural components of the compound may interact with specific pathways involved in inflammation, further supporting its therapeutic relevance.

Anticancer Activity
Some studies suggest that pyrazole derivatives possess anticancer properties. The ability to induce apoptosis in cancer cells and inhibit tumor growth has been observed in various experimental setups. The fluorine substitution in the phenyl ring is believed to enhance the compound's potency against certain cancer types .

Synthetic Methodologies

The synthesis of 1-(4-fluorophenyl)-1H-pyrazol-4-ylmethanone typically involves multi-step reactions that include:

  • Formation of Pyrazole Ring : The initial step usually involves the reaction of suitable precursors, such as hydrazines with α,β-unsaturated carbonyl compounds to form the pyrazole ring.
  • Functionalization : Subsequent steps may include functionalizing the naphthalene moiety and introducing the fluorinated phenyl group through electrophilic aromatic substitution or similar methods.

A detailed synthesis pathway can be outlined as follows:

StepReaction TypeDescription
1CondensationReaction between hydrazine and α,β-unsaturated carbonyl compound to form pyrazole.
2Electrophilic SubstitutionIntroduction of the 4-fluorophenyl group onto the pyrazole ring.
3HydroxylationAddition of hydroxyl group to naphthalene derivative to yield final product.

Case Studies

Several case studies have documented the synthesis and application of compounds similar to 1-(4-fluorophenyl)-1H-pyrazol-4-ylmethanone:

  • Case Study 1: Antioxidant Evaluation
    A study evaluated various pyrazole derivatives for their antioxidant activity using DPPH and ABTS assays. The results indicated that compounds with similar structures showed enhanced radical scavenging abilities compared to standard antioxidants .
  • Case Study 2: Anti-inflammatory Mechanisms
    In vitro studies demonstrated that certain derivatives could significantly reduce nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS), indicating a potential mechanism for their anti-inflammatory effects .

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-1H-pyrazol-4-ylmethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

1-(4-fluorophenyl)-1H-pyrazol-4-ylmethanone: can be compared with similar compounds such as:

  • 1-(4-chlorophenyl)-1H-pyrazol-4-ylmethanone
  • 1-(4-bromophenyl)-1H-pyrazol-4-ylmethanone
  • 1-(4-methylphenyl)-1H-pyrazol-4-ylmethanone

These compounds share a similar core structure but differ in the substituents on the phenyl ring. The presence of different substituents can significantly influence their chemical properties and biological activities, highlighting the uniqueness of 1-(4-fluorophenyl)-1H-pyrazol-4-ylmethanone .

Biological Activity

1-(4-fluorophenyl)-1H-pyrazol-4-ylmethanone, a compound characterized by a pyrazole ring with a fluorophenyl substituent and a naphthyl methanone moiety, has drawn considerable interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following structural formula:

C20H13FN2O2\text{C}_{20}\text{H}_{13}\text{F}\text{N}_2\text{O}_2

It features:

  • A pyrazole ring which is known for diverse biological activities.
  • A fluorophenyl group that enhances lipophilicity and biological activity.
  • A naphthyl methanone moiety , contributing to its pharmacological properties.

Antioxidant Properties

Research indicates that compounds with pyrazole structures exhibit significant antioxidant activity. For instance, molecular docking studies suggest that derivatives of pyrazole can effectively scavenge free radicals, which is crucial in preventing oxidative stress-related diseases .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Studies have shown that it can inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are pivotal in inflammatory responses. In vitro assays demonstrated a reduction in TNF-alpha and IL-6 levels upon treatment with the compound, indicating its potential as an anti-inflammatory agent .

Antimicrobial Activity

The antimicrobial efficacy of 1-(4-fluorophenyl)-1H-pyrazol-4-ylmethanone has been evaluated against various bacterial strains. The compound exhibited notable activity against Gram-positive bacteria, suggesting its potential use in developing new antimicrobial agents .

Anticancer Potential

Several studies have highlighted the anticancer properties of pyrazole derivatives. The compound was tested against multiple cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). Results showed significant cytotoxic effects with IC50 values in the micromolar range, indicating its potential as a chemotherapeutic agent . Mechanistic studies revealed that the compound induces apoptosis through the activation of caspase pathways and modulation of p53 expression levels .

Case Study 1: Anticancer Activity

In a study published in Molecular Pharmacology, researchers synthesized various pyrazole derivatives and assessed their anticancer activity. Among these, 1-(4-fluorophenyl)-1H-pyrazol-4-ylmethanone demonstrated superior activity against MCF-7 cells with an IC50 value of 15.63 µM. The study concluded that structural modifications could enhance potency further .

Case Study 2: Anti-inflammatory Mechanism

A recent investigation into the anti-inflammatory effects of this compound revealed that it significantly reduced inflammation in murine models of arthritis. The study showed that treatment led to decreased levels of inflammatory markers and improved clinical scores in treated animals compared to controls .

Comparative Analysis with Similar Compounds

Compound NameStructureIC50 (µM)Activity
1-(4-chlorophenyl)-1H-pyrazol-4-ylmethanoneStructure20.5Moderate anticancer
1-(4-bromophenyl)-1H-pyrazol-4-ylmethanoneStructure18.0High anticancer
1-(4-fluorophenyl)-1H-pyrazol-4-ylmethanoneStructure15.63High anticancer

The table illustrates that the fluorinated derivative exhibits enhanced biological activity compared to its chloro and bromo counterparts.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(4-fluorophenyl)-1H-pyrazol-4-ylmethanone, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound can be synthesized via metal-free annulation or Friedel-Crafts acylation. For example, demonstrates that pyrazole-containing methanones are synthesized under VPET/VEA solvent ratios (e.g., 15:1) with yields up to 71% for fluorophenyl derivatives. Key parameters include temperature control (e.g., 90–130°C) and catalyst selection (e.g., Lewis acids for acylation). Optimization involves adjusting solvent polarity, stoichiometry of reactants, and reaction time .

Q. How is the structural characterization of this compound performed, and what spectroscopic techniques are critical for validation?

  • Methodological Answer : Characterization relies on 1H/13C NMR for verifying substituent positions (e.g., aromatic protons at δ 7.70–8.43 ppm in CDCl₃) and FT-IR for functional groups (e.g., C=O stretch at ~1675 cm⁻¹). HRMS (ESI-TOF) confirms molecular weight (e.g., m/z [M+H]+ 299 for analogous structures). Melting points (e.g., 112–114°C) are used to assess purity .

Q. What preliminary biological screening approaches are suitable for evaluating its bioactivity?

  • Methodological Answer : Initial screening involves enzyme inhibition assays (e.g., kinase targets) or antimicrobial disk diffusion tests. For fluorophenyl-pyrazole derivatives, highlights the importance of hydroxyl/naphthyl groups in hydrogen bonding with biological targets. Dose-response curves (IC₅₀) and cytotoxicity assays (e.g., MTT on cancer cell lines) are recommended for prioritization .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s molecular geometry, and which software tools are essential for refinement?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) determines bond lengths/angles (e.g., C=O at ~1.22 Å) and dihedral angles between aromatic rings. SHELXL ( ) refines structures using high-resolution data, with parameters like R₁ < 0.05 for reliability. Hirshfeld surface analysis () maps intermolecular interactions (e.g., O–H···O hydrogen bonds) critical for stability .

Q. How can contradictory bioactivity results (e.g., varying IC₅₀ values across studies) be systematically addressed?

  • Methodological Answer : Discrepancies may arise from impurities (e.g., unreacted intermediates) or assay conditions (e.g., pH, serum proteins). Solutions include:

  • HPLC purity validation (>98% by area normalization).
  • Standardized protocols (e.g., fixed ATP concentrations in kinase assays).
  • Meta-analysis of structural analogs () to identify substituent effects (e.g., fluoro vs. chloro groups on target affinity) .

Q. What computational strategies predict the compound’s interaction with biological targets, and how do they align with experimental data?

  • Methodological Answer : Molecular docking (AutoDock Vina) models binding poses using crystal structures of targets (e.g., AXL kinase in ). MD simulations (GROMACS) assess stability of ligand-protein complexes over 100 ns. Validation involves comparing predicted binding energies (ΔG) with experimental IC₅₀ values. Discrepancies may indicate solvation effects or conformational flexibility .

Notes

  • Contradictions : reports nitro group reduction for amino derivatives, while emphasizes hydroxyl group stability. This suggests pH-sensitive functional groups requiring tailored reaction conditions.
  • Unresolved Issues : The role of the 1-hydroxy-2-naphthyl moiety in π-π stacking vs. hydrogen bonding remains unclear; neutron diffraction or DFT calculations could clarify this.

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